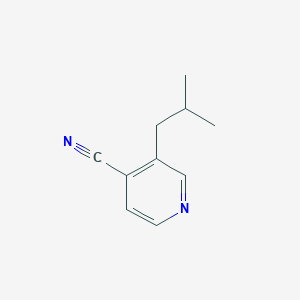

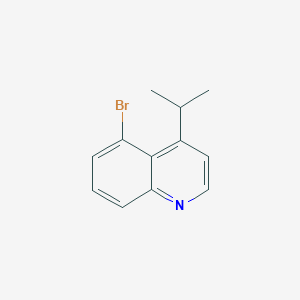

![molecular formula C19H19F3N6O B13649506 2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13649506.png)

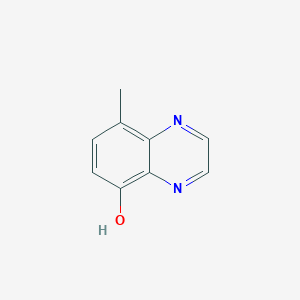

2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AWZ1066S is a highly specific anti-Wolbachia drug candidate developed for the treatment of human filariasis, including lymphatic filariasis and onchocerciasis . These diseases are caused by parasitic worms and are major public health problems in tropical regions, affecting millions of people worldwide . AWZ1066S targets the Wolbachia bacteria, which are essential for the survival and reproduction of the parasitic worms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of AWZ1066S involves several key steps, starting from 2,4-dichloropyrido[2,3-d]pyrimidine . The process includes the preparation of two key starting materials: [2-(trifluoromethyl)-3-pyridyl]methanamine and (S)-3-methylmorpholine . These intermediates are then combined under specific reaction conditions to produce AWZ1066S with high purity (>99%) .

Industrial Production Methods: An improved, cost-efficient, and scalable process for the industrial production of AWZ1066S has been developed . This optimized production route ensures the consistent delivery of high-purity active pharmaceutical ingredients (API) at kilogram scale to support ongoing clinical development .

Análisis De Reacciones Químicas

Types of Reactions: AWZ1066S undergoes various chemical reactions, including substitution and reduction reactions . These reactions are crucial for the synthesis and modification of the compound to achieve the desired pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis of AWZ1066S include anhydrous solvents and specific catalysts . The reactions are typically carried out under nitrogen atmosphere in oven-dried glassware to ensure the purity and stability of the final product .

Major Products Formed: The major product formed from these reactions is AWZ1066S itself, which is a highly potent and specific anti-Wolbachia agent . The compound is characterized by its high efficacy and minimal impact on the gut microbiota .

Aplicaciones Científicas De Investigación

AWZ1066S has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying the synthesis and optimization of anti-Wolbachia agents . In biology and medicine, AWZ1066S is used to investigate the treatment of neglected tropical diseases such as lymphatic filariasis and onchocerciasis . The compound has shown promising results in preclinical and clinical studies, demonstrating its potential to significantly reduce the treatment duration and improve patient compliance . In industry, AWZ1066S is being developed as a cost-effective and scalable solution for the production of anti-Wolbachia drugs .

Mecanismo De Acción

AWZ1066S exerts its effects by targeting the Wolbachia bacteria, which are symbiotic organisms essential for the survival and reproduction of the parasitic worms . The compound disrupts the bacterial cell processes, leading to the depletion of Wolbachia populations within the worms . This, in turn, results in the death of the adult worms and the inhibition of embryogenesis, effectively blocking the transmission of the parasites .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to AWZ1066S include other anti-Wolbachia agents such as doxycycline and benzimidazole anthelmintics (e.g., albendazole and oxfendazole) .

Uniqueness: AWZ1066S is unique in its high specificity and potency as an anti-Wolbachia agent . Unlike doxycycline, which requires a prolonged treatment duration, AWZ1066S can achieve significant Wolbachia depletion and worm sterilization within a short treatment period . Additionally, AWZ1066S has minimal impact on the gut microbiota and a lower risk of resistance development compared to broad-spectrum antibiotics .

Propiedades

Fórmula molecular |

C19H19F3N6O |

|---|---|

Peso molecular |

404.4 g/mol |

Nombre IUPAC |

2-(3-methylmorpholin-4-yl)-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H19F3N6O/c1-12-11-29-9-8-28(12)18-26-16-14(5-3-7-24-16)17(27-18)25-10-13-4-2-6-23-15(13)19(20,21)22/h2-7,12H,8-11H2,1H3,(H,24,25,26,27) |

Clave InChI |

IZFVCNUAPFSNCO-UHFFFAOYSA-N |

SMILES canónico |

CC1COCCN1C2=NC3=C(C=CC=N3)C(=N2)NCC4=C(N=CC=C4)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)

![2-(2-Methoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13649427.png)

![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)

![2-([1,1'-Biphenyl]-3-yl)-3-chloroquinoxaline](/img/structure/B13649466.png)